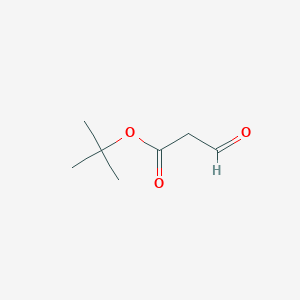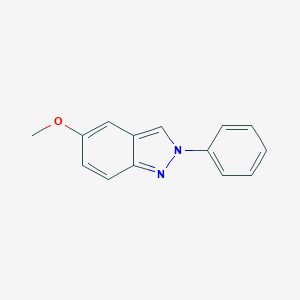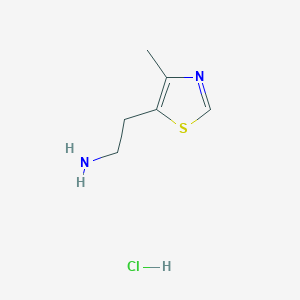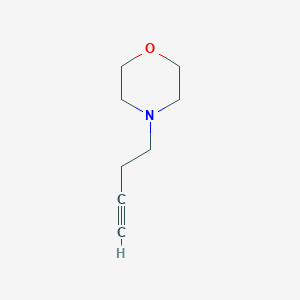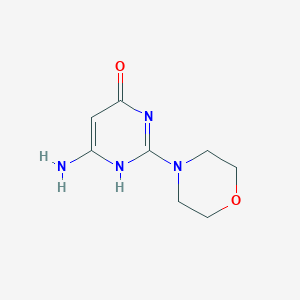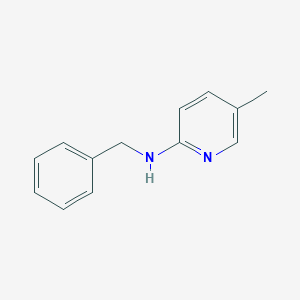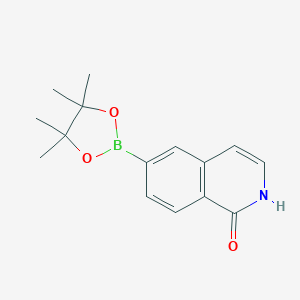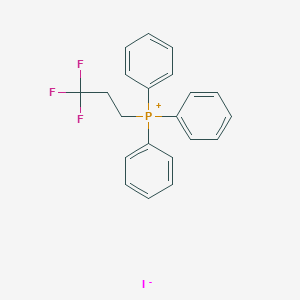
三苯基(3,3,3-三氟丙基)膦碘
概述
描述
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is an organophosphorus compound characterized by the presence of a triphenylphosphine moiety attached to a 3,3,3-trifluoropropyl group, with iodide as the counterion
科学研究应用
Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide has several scientific research applications, including:
Catalysis: Used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Organic Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3,3,3-trifluoropropyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
P(C6H5)3+CF3CH2CH2I→[P(C6H5)3CH2CH2CF3]+I−
The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The phosphine moiety can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can participate in reduction reactions, often acting as a reducing agent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Various phosphonium salts.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphine derivatives.
作用机制
The mechanism of action of Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphine moiety can participate in nucleophilic substitution reactions, while the trifluoropropyl group can enhance the compound’s reactivity and stability. The iodide ion serves as a counterion, balancing the charge of the phosphonium cation.
相似化合物的比较
Triphenyl(3,3,3-trichloropropyl)phosphonium chloride: Similar structure but with chlorine atoms instead of fluorine.
Triphenyl(3,3,3-trifluoropropyl)phosphonium bromide: Similar structure but with bromide as the counterion.
Uniqueness: Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic and steric properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specific applications in catalysis and material science.
属性
IUPAC Name |
triphenyl(3,3,3-trifluoropropyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3P.HI/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVALOYRFDGPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599267 | |
| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128622-15-1 | |
| Record name | Triphenyl(3,3,3-trifluoropropyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
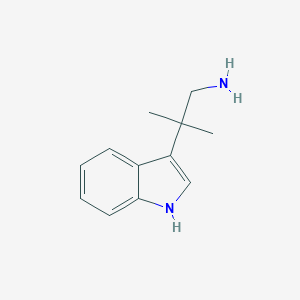
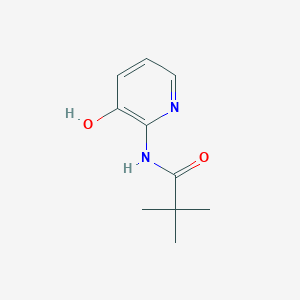
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)
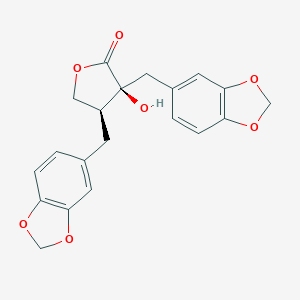
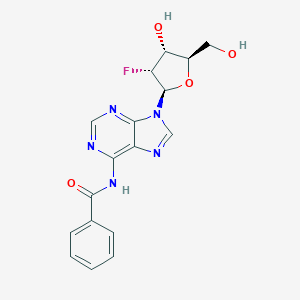
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
